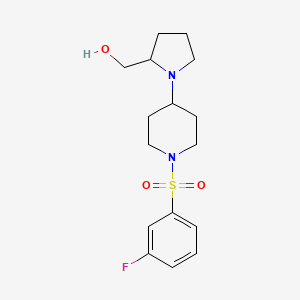
(1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, also known as FSPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Medicine
In the medical field, this compound has potential applications in the development of flexible lithium-ion batteries (FLIBs) for implantable medical devices . These batteries are crucial for powering devices that require high energy density and long cycle life, such as pacemakers and other implanted devices.
Chemistry
Chemically, the compound could be involved in the synthesis of zinc-based batteries, where it may help in creating ion-selective layers to stabilize metal zinc anodes . This application is significant for the development of batteries with higher capacity and stability.
Materials Science
In materials science, the compound might be used to create new types of crystalline organic monoliths (COMs) with bicontinuous porosity, which are essential for flow chemistry applications and photoreaction systems . These materials can uptake solutions and maintain photophysical properties, which is beneficial for various industrial processes.
Pharmacology
Pharmacologically, the compound could be part of network pharmacology studies, where it may play a role in the synergistic action of herbal compounds or in the modulation of drug action mechanisms . Network pharmacology is a holistic approach that could enhance drug efficacy through multiple modulations of signal transduction pathways.
Biochemistry
In biochemistry, the compound may be involved in the bioengineering applications of hyaluronic acid in tissue regeneration and repair . Hyaluronic acid plays a crucial role in cell signaling pathways that modulate cell behavior, inflammation, and wound healing, and this compound could be part of the biochemical processes that enhance these functions.
Environmental Science
The compound might have applications in environmental science, particularly in the degradation of environmental contaminants such as picrate, aflatoxin, and malachite green . This application is vital for bioremediation efforts and the safe disposal of hazardous substances.
Propiedades
IUPAC Name |
[1-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-13-3-1-5-16(11-13)23(21,22)18-9-6-14(7-10-18)19-8-2-4-15(19)12-20/h1,3,5,11,14-15,20H,2,4,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMQXFKSNZPWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

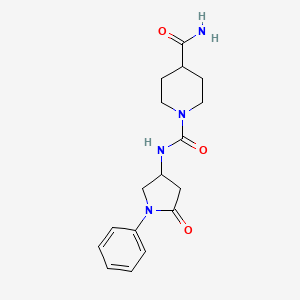
![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)
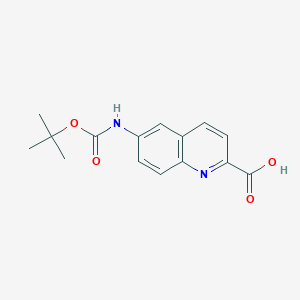


![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)
![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)
![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)
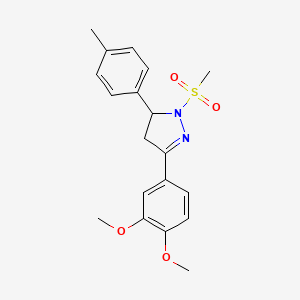
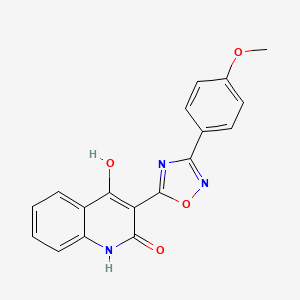
![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)